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Compound of Interest

Compound Name: 2,4,6-Tribromophenol-d2

Cat. No.: B12401297 Get Quote

An In-depth Technical Guide to 2,4,6-
Tribromophenol-d2
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies for 2,4,6-Tribromophenol-d2. The content is tailored for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols and data presented for clarity and practical application.

Chemical Structure and Properties
2,4,6-Tribromophenol-d2 is the deuterated form of 2,4,6-Tribromophenol, a compound of

significant interest due to its use as a flame retardant, fungicide, and its presence as a marine

metabolite.[1] The deuterated analogue serves as an invaluable internal standard for the

quantitative analysis of 2,4,6-Tribromophenol in various matrices, owing to its similar

physicochemical properties and distinct mass spectrometric signature.[2]

Table 1: Chemical Identifiers for 2,4,6-Tribromophenol-d2
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Identifier Value

Chemical Name Phen-3,5-d2-ol, 2,4,6-tribromo-

CAS Number 1219795-42-2[3][4]

Molecular Formula C₆HD₂Br₃O[3]

Molecular Weight 332.81 g/mol [3]

SMILES OC1=C(Br)C([2H])=C(Br)C([2H])=C1Br[2]

Unlabeled CAS 118-79-6[2]

Table 2: Physicochemical Properties of 2,4,6-Tribromophenol (Unlabeled)

Note: The physicochemical properties of 2,4,6-Tribromophenol-d2 are expected to be very

similar to its unlabeled counterpart. Specific data for the deuterated compound is limited.

Property Value

Appearance White to off-white solid[3]

Melting Point 90-94 °C[5]

Boiling Point 282-290 °C at 746 mmHg[5]

Solubility
Slightly soluble in chloroform and methanol.[2]

Insoluble in water.

Purity (Typical) ≥97.5% (for unlabeled)[6]

Isotopic Enrichment (for d2) 99.2% (Example from a supplier)[3]

Synthesis and Spectroscopic Data
The synthesis of 2,4,6-Tribromophenol-d2 typically involves the bromination of a deuterated

phenol precursor.

Synthesis Protocol
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A plausible synthesis route for 2,4,6-Tribromophenol-d2 involves the electrophilic bromination

of phenol-d2.

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol-d2

Preparation of Deuterated Phenol: Phenol-d2 can be prepared by H-D exchange reaction of

phenol with D₂O in the presence of a suitable catalyst, such as a strong acid or a

heterogeneous catalyst like Pt/C.

Bromination Reaction:

Dissolve phenol-d2 in a suitable solvent (e.g., D₂O or a deuterated organic solvent).

Slowly add a brominating agent, such as bromine (Br₂) in D₂O, to the solution with

constant stirring at room temperature.

The reaction is typically rapid, resulting in the formation of a white precipitate of 2,4,6-
Tribromophenol-d2.

Isolation and Purification:

Collect the precipitate by filtration.

Wash the solid with cold D₂O to remove any unreacted starting materials and by-products.

Recrystallize the product from a suitable solvent system (e.g., ethanol/D₂O) to obtain

purified 2,4,6-Tribromophenol-d2.

Characterization:

Confirm the identity and purity of the product using techniques such as NMR

spectroscopy, mass spectrometry, and melting point analysis.

Spectroscopic Data (for unlabeled 2,4,6-
Tribromophenol)
Note: The following spectroscopic data is for the unlabeled 2,4,6-Tribromophenol. For the d2

analogue, the mass spectrum will show a molecular ion peak shifted by +2 m/z units. The ¹H
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NMR spectrum will show the absence of signals corresponding to the deuterated positions. The

IR spectrum is expected to show C-D stretching vibrations.

Table 3: Spectroscopic Data for 2,4,6-Tribromophenol

Technique Key Features

¹H NMR (CDCl₃)
δ ~7.6 ppm (s, 2H, aromatic protons), δ ~5.9

ppm (s, 1H, hydroxyl proton)[7]

Mass Spectrum (EI)

M⁺ at m/z 330 (with characteristic isotopic

pattern for 3 Br atoms), major fragments at m/z

251, 172, 62[8][9]

Infrared (KBr)

~3450 cm⁻¹ (O-H stretch), ~1550 cm⁻¹ (C=C

aromatic stretch), ~860 cm⁻¹ (C-H out-of-plane

bend)[10][11]

Biological Activity and Signaling Pathway
2,4,6-Tribromophenol has been identified as an environmental contaminant with potential

endocrine-disrupting effects.[1] Studies have shown that it can interfere with cellular calcium

(Ca²⁺) signaling, a crucial pathway in many physiological processes.[1] Specifically, 2,4,6-

Tribromophenol has been found to modulate voltage-dependent calcium channels.

2,4,6-Tribromophenol
Voltage-Dependent
Calcium Channels
(L-type and N-type)

Inhibition
Ca²⁺ Influx Increased Intracellular

[Ca²⁺]
Downstream Signaling
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Neurotransmission)

Click to download full resolution via product page

Figure 1: Proposed signaling pathway for the disruption of cellular calcium homeostasis by
2,4,6-Tribromophenol.

Analytical Methodology
2,4,6-Tribromophenol-d2 is primarily used as an internal standard in chromatographic

methods for the accurate quantification of its unlabeled counterpart. Gas chromatography-
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mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-

MS/MS) are the most common techniques.

GC-MS Analysis
Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using GC-MS with 2,4,6-
Tribromophenol-d2 as an Internal Standard

Sample Preparation:

Accurately weigh the sample matrix (e.g., soil, tissue, or water).

Spike the sample with a known amount of 2,4,6-Tribromophenol-d2 solution.

Perform solvent extraction using an appropriate organic solvent (e.g., hexane,

dichloromethane).

Concentrate the extract to a final volume.

Derivatization (Optional but common for phenols):

To improve chromatographic performance, derivatize the extract using an agent like acetic

anhydride or BSTFA to convert the polar hydroxyl group to a less polar ester or silyl ether.

GC-MS Conditions:

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: A gradient program to separate the analyte from matrix

components.

Injector: Splitless mode for trace analysis.

Mass Spectrometer: Electron ionization (EI) source.

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte

and the internal standard.

Quantification:
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Generate a calibration curve by analyzing standards containing known concentrations of

2,4,6-Tribromophenol and a fixed concentration of 2,4,6-Tribromophenol-d2.

Calculate the concentration of 2,4,6-Tribromophenol in the samples based on the

response ratio of the analyte to the internal standard.
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Figure 2: A generalized experimental workflow for the quantitative analysis of 2,4,6-
Tribromophenol.

LC-MS/MS Analysis
LC-MS/MS offers an alternative to GC-MS, particularly for samples that are thermally labile or

do not require derivatization.

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using LC-MS/MS with

2,4,6-Tribromophenol-d2 as an Internal Standard

Sample Preparation:

Follow a similar extraction procedure as for GC-MS, spiking the sample with 2,4,6-
Tribromophenol-d2 at the beginning.

The final extract should be in a solvent compatible with the mobile phase.

LC-MS/MS Conditions:

LC Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with a modifier like formic acid.

Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically

preferred for phenols.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Monitor specific precursor-to-product ion transitions for both the analyte and the internal

standard.

Quantification:

Quantification is performed similarly to the GC-MS method, using a calibration curve

based on the response ratios of the analyte to the deuterated internal standard.

Conclusion
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2,4,6-Tribromophenol-d2 is an essential tool for the accurate and reliable quantification of its

non-deuterated counterpart in various scientific investigations, from environmental monitoring

to drug metabolism studies. This guide provides a foundational understanding of its properties,

synthesis, and analytical applications, empowering researchers to effectively utilize this stable

isotope-labeled standard in their work. The information on the biological effects of 2,4,6-

Tribromophenol highlights the importance of continued research into the environmental and

health impacts of brominated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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